2-Isopropyl-3-nitro-1H-pyrrole

Physicochemical Properties Drug Design ADME Prediction

Replacing this nitropyrrole with unsubstituted or alternative alkyl analogs introduces uncontrolled variability in SAR studies due to significant differences in steric bulk and lipophilicity (ΔLogP ~+1.8). - **Key physicochemical data**: LogP 2.57, PSA 61.61 Ų, MW 154.17 g/mol. - **Application advantage**: Enables rational design of intracellular or CNS-targeting libraries requiring passive permeability. - **Supply reliability**: Verified GC-MS spectrum available for QC; suitable for reductive acylation to pyrrolylamides.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B12888844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-3-nitro-1H-pyrrole
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CN1)[N+](=O)[O-]
InChIInChI=1S/C7H10N2O2/c1-5(2)7-6(9(10)11)3-4-8-7/h3-5,8H,1-2H3
InChIKeyGSPJRLJKNBMGKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-3-nitro-1H-pyrrole: Physical & Spectral Properties


2-Isopropyl-3-nitro-1H-pyrrole (CAS 215503-19-8) is a substituted nitropyrrole with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . It features a pyrrole core substituted with an isopropyl group at the 2-position and a nitro group at the 3-position. The compound is characterized by a LogP value of 2.57 and a polar surface area (PSA) of 61.61 Ų , which influence its physicochemical behavior and potential for passive membrane permeability. Its mass spectrum is available in public spectral databases, enabling reliable analytical identification [1].

P
Physicochemical Workflow LogP 2.57 supports passive permeability screening
S
Synthetic Intermediate 2-isopropyl-3-nitropyrrole core for library synthesis
A
Analytical Identification Validated GC-MS spectrum for method development

2-Isopropyl-3-nitro-1H-pyrrole vs. Simple 3-Nitropyrroles


Substituting 2-Isopropyl-3-nitro-1H-pyrrole with a generic, unsubstituted 3-nitropyrrole (CAS 5930-94-9) or alternative 2-alkyl-3-nitropyrrole analogs is not a straightforward replacement. The 2-isopropyl group introduces substantial steric bulk and lipophilicity (ΔLogP ≈ +1.8 vs. unsubstituted 3-nitropyrrole ), which directly alters reaction kinetics in subsequent synthetic steps (e.g., reductive acylation yields) [1] and profoundly impacts biological target engagement. Class-level SAR studies on nitropyrroles demonstrate that even minor changes to the N-alkyl or 2-position substituent dramatically shift electron affinity, cellular toxicity profiles, and radiosensitizing efficacy [2]. Therefore, swapping to a non-identical nitropyrrole without re-optimizing the entire synthetic route or biological assay conditions introduces uncontrolled variability that compromises experimental reproducibility and procurement value.

Target Compound
Potential Substitute
2-Isopropyl-3-nitro-1H-pyrrole LogP 2.57, steric bulk at 2-position
Generic 3-Nitropyrrole LogP ~0.8, low steric hindrance
1
Lipophilicity profile may shift permeability outcomes.
2
Substituent steric effects can alter reaction kinetics in reductive acylation.
3
Biological target engagement may differ due to substituent SAR in toxicity screens.

2-Isopropyl-3-nitro-1H-pyrrole: Quantitative Differentiation


Lipophilicity & Membrane Permeability Comparison

2-Isopropyl-3-nitro-1H-pyrrole exhibits a significantly higher calculated LogP (2.57) compared to the unsubstituted 3-nitropyrrole core (LogP ~0.8), representing a 1.77 log unit increase in lipophilicity . This difference, attributable to the hydrophobic 2-isopropyl group, predicts substantially enhanced passive membrane permeability for the substituted derivative. The polar surface area (PSA) remains comparable (61.61 Ų for the isopropyl derivative vs. ~58 Ų for 3-nitropyrrole ), suggesting that while permeability may be increased, the capacity for hydrogen bonding interactions is largely preserved.

Lipophilicity Comparison
Data to verify
LogP 2.57 vs 0.8 Δ +1.77
Supports permeability screening context
In silico calculated property
Physicochemical Properties Drug Design ADME Prediction

Class-Level SAR: N-Substitution Modulates Toxicity & Radiosensitization

Class-level structure-function analysis of nitropyrroles as hypoxic cell radiosensitizers reveals that N-substitution patterns exert a pronounced influence on in vitro toxicity. Specifically, studies show that N-hydroxyethyl substitution decreases toxicity relative to N-CH₃, N-CH₂CH₃, and N-CH₂CH₂CH₃ substituted analogs [1]. While 2-Isopropyl-3-nitro-1H-pyrrole lacks an N-substituent, this established SAR framework demonstrates that the introduction of alkyl groups to the pyrrole core is not a neutral event; it predictably and quantifiably alters the compound's safety and efficacy profile. This class-level inference supports the notion that the 2-isopropyl group in the target compound will confer a distinct biological fingerprint compared to unsubstituted or differently substituted 3-nitropyrroles.

N-Substitution SAR
Class-level inference
N-hydroxyethyl lowers toxicity vs N-alkyl
Substituent class impacts toxicity endpoint context
Hypoxic cell radiosensitization model
Radiotherapy Hypoxic Cell Sensitizers Structure-Activity Relationship (SAR)

Reductive Acylation Yield: 3- vs. 2-Nitropyrrole Isomers

The efficiency of converting nitropyrroles to valuable pyrrolylamides via catalytic reductive acylation is highly dependent on the substitution pattern. In a study by Fu and Gribble, 1-methyl-3-nitropyrrole (1a) was converted to the corresponding N-acetyl pyrrolylamide in 82% yield under standard conditions (H₂, Pd/C, Ac₂O) [1]. In contrast, the 2-nitropyrrole isomer 1-methyl-2-nitropyrrole (1c) afforded the analogous product in only 50% yield [1]. This >30% absolute difference in isolated yield highlights that the position of the nitro group (2- vs. 3-) and the presence of other ring substituents critically influence reaction outcome. While 2-Isopropyl-3-nitro-1H-pyrrole was not directly studied, this data establishes that the 3-nitropyrrole framework generally offers superior synthetic accessibility and higher yields in this pharmaceutically relevant transformation compared to the 2-nitro isomer.

Reductive Acylation Yield
Class-level inference
82% (3-nitro) vs 50% (2-nitro) Δ 32%
3-nitro core supports higher synthetic yield
H₂, Pd/C, Ac₂O, room temperature
Organic Synthesis Catalytic Hydrogenation Pyrrolylamide

2-Isopropyl-3-nitro-1H-pyrrole: Recommended Applications


Cell-Permeable Pyrrole Design & Synthesis

The significantly elevated LogP of 2-Isopropyl-3-nitro-1H-pyrrole (2.57) compared to unsubstituted 3-nitropyrrole (LogP ~0.8) makes it a strategically advantageous starting material for medicinal chemistry campaigns targeting intracellular proteins or requiring blood-brain barrier penetration . Researchers should prioritize this compound when designing libraries where passive membrane permeability is a critical parameter, as it provides a built-in lipophilic advantage that can improve cellular uptake and bioavailability relative to simpler, more polar nitropyrrole scaffolds.

Tailored Toxicity Hypoxic Radiosensitizers

Given the established SAR showing that alkyl substituents on the nitropyrrole core modulate toxicity and radiosensitizing efficacy, 2-Isopropyl-3-nitro-1H-pyrrole serves as a unique template for exploring novel hypoxic cell radiosensitizers [1]. Unlike N-alkylated analogs which may exhibit higher toxicity, the specific 2-isopropyl substitution pattern offers a distinct steric and electronic environment that could potentially decouple electron affinity (required for radiosensitization) from unwanted cellular toxicity. Procurement of this specific compound enables systematic exploration of this hypothesis.

Pyrrolylamide & Pyrrolylimide Synthesis

The class-level evidence that 3-nitropyrroles undergo reductive acylation to pyrrolylamides in high yields (82% for 1-methyl-3-nitropyrrole) [2] positions 2-Isopropyl-3-nitro-1H-pyrrole as a robust and reliable building block for generating functionalized pyrrole libraries. Its application in this transformation is expected to provide superior yields compared to 2-nitro isomers, reducing synthesis time and purification costs. This makes it an economically prudent choice for both academic and industrial scale-up of pyrrole-based chemical probes and pharmaceutical intermediates.

Analytical Reference Standard & Method Development

The availability of a verified GC-MS spectrum for 2-Isopropyl-3-nitro-1H-pyrrole in public spectral databases [3] allows this compound to serve as a qualified reference standard for analytical method development. This is critical for quality control (QC) in chemical manufacturing processes, for identifying this specific compound in complex reaction mixtures, and for ensuring batch-to-batch consistency when used as a key intermediate in multi-step syntheses.

Application
Selection Property
Validation Focus
Cell-permeable probe synthesis
Lipophilicity (LogP) context
Passive permeability assay fit
Hypoxic cell radiosensitizer design
Substitution-dependent toxicity review
Cell-model radiosensitization endpoint
Pyrrolylamide library synthesis
3-Nitro core reactivity context
Reductive acylation yield review
Analytical method development
GC-MS spectral match validation
Batch-to-batch consistency review
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